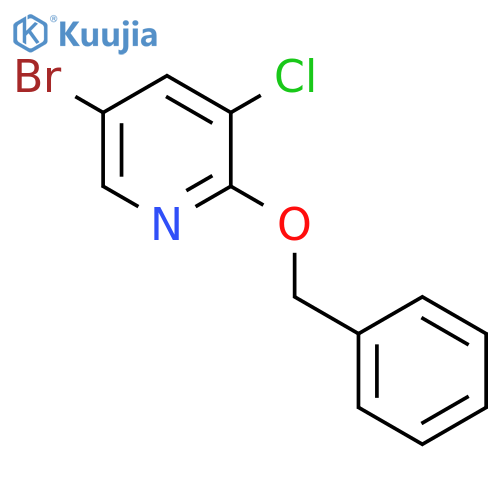

Cas no 1289121-39-6 (2-Benzyloxy-5-bromo-3-chloropyridine)

2-Benzyloxy-5-bromo-3-chloropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Benzyloxy-5-bromo-3-chloropyridine

- 2-Benzyloxy-5-bromo-3-chloro-pyridine

- 2-(Benzyloxy)-5-bromo-3-chloropyridine

-

- MDL: MFCD29113547

- インチ: 1S/C12H9BrClNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

- InChIKey: JRCHXPZXZAGRHM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)Cl)OCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 211

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 4

2-Benzyloxy-5-bromo-3-chloropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611356-5g |

2-(Benzyloxy)-5-bromo-3-chloropyridine; . |

1289121-39-6 | 5g |

€1195.90 | 2024-07-19 | ||

| abcr | AB611356-1g |

2-(Benzyloxy)-5-bromo-3-chloropyridine; . |

1289121-39-6 | 1g |

€372.40 | 2024-07-19 | ||

| Matrix Scientific | 181359-5g |

2-Benzyloxy-5-bromo-3-chloropyridine, 95% |

1289121-39-6 | 95% | 5g |

$1320.00 | 2023-09-07 | |

| abcr | AB611356-250mg |

2-(Benzyloxy)-5-bromo-3-chloropyridine; . |

1289121-39-6 | 250mg |

€212.70 | 2024-07-19 | ||

| abcr | AB611356-10g |

2-(Benzyloxy)-5-bromo-3-chloropyridine; . |

1289121-39-6 | 10g |

€1994.70 | 2024-07-19 |

2-Benzyloxy-5-bromo-3-chloropyridine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2-Benzyloxy-5-bromo-3-chloropyridineに関する追加情報

2-ベンジルオキシ-5-ブロモ-3-クロロピリジン(CAS No. 1289121-39-6)の総合解説:特性・応用・研究トレンド

2-ベンジルオキシ-5-ブロモ-3-クロロピリジン(2-Benzyloxy-5-bromo-3-chloropyridine)は、有機合成化学や医薬品中間体として注目されるハロゲン化ピリジン誘導体です。CAS番号1289121-39-6で特定される本化合物は、ベンジルオキシ基とブロモ・クロロ置換基のユニークな組み合わせにより、近年の創薬研究や材料科学分野で需要が拡大しています。

分子構造の特徴として、ピリジン環の2位にベンジルオキシ保護基、5位にブロモ原子、3位にクロロ原子が配置されています。この特異的な構造は、パラジウムカップ���ング反応や求核置換反応における高い反応性を可能にし、高機能材料や生物活性化合物の合成において重要な中間体として機能します。特に医薬品候補分子の構築において、骨格改変のための多様な化学変換が可能な点が研究者から評価されています。

2023年以降の研究動向では、AI創薬(人工知能を活用した医薬品設計)やDEL技術(DNAエンコードライブラリー)における分子スカフォールドとしての活用事例が報告されています。また、サステナブルケミストリーの観点から、本化合物を用いたグリーン合成プロセスの開発も注目トピックです。例えば、連続フロー合成や光触媒反応を組み合わせた効率的な変換手法に関する論文が増加傾向にあります。

産業応用においては、液晶材料や有機EL発光層の前駆体としての潜在性が研究されています。ピリジン骨格の電子受容性とハロゲン原子の位置選択性を活かし、高性能電子デバイス向け材料開発への応用が期待されています。さらに、農薬科学分野では、本化合物を出発原料とする新規殺虫剤や植物成長調整剤の開発が進められています。

安全性に関する最新の知見では、GLP基準に準拠した毒性試験データが蓄積されつつあります。取扱い時には適切な個人防護具(PPE)の着用が推奨されますが、適正に管理された環境下での使用においては、研究用化学品として広く流通しています。貯蔵条件については、遮光容器での保管と乾燥剤の併用が安定性維持に有効であることが確認されています。

市場動向を分析すると、創薬オープンイノベーションの拡大に伴い、本化合物を含む高機能中間体のグローバル需要が年率5-7%で成長しています。特にアジア太平洋地域における契約研究機関(CRO)や特許医薬品メーカーからの調達が活発化しています。主要サプライヤーは、カスタム合成サービスと組み合わせた高付加価値供給体制を強化しており、多段階一貫合成に対応したキログラムスケールの生産実績も増加しています。

学術界では、本化合物の結晶構造解析や量子化学計算を用いた反応予測に関する基礎研究が進展しています。2024年に発表された機械学習モデルを用いた研究では、置換基の電子効果と空間障害の定量的評価が行われ、構造活性相関(SAR)解析の精度向上に貢献しています。また、超臨界流体クロマトグラフィーを活用した高純度精製技術の開発も進行中です。

今後の展望として、バイオコンジュゲート医薬品やターゲットドラッグデリバリーシステムにおけるリンカー分子としての応用可能性が検討されています。さらに、自動合成プラットフォームとの親和性が高いことから、デジタルラボ環境下での利用拡大も予測されます。持続可能な開発目標(SDGs)に沿った環境調和型合成法の確立が、今後の技術開発課題となるでしょう。

1289121-39-6 (2-Benzyloxy-5-bromo-3-chloropyridine) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)